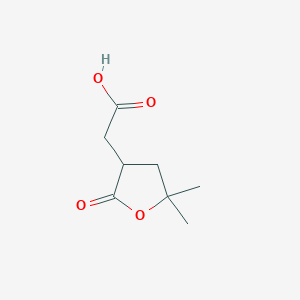

(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5,5-dimethyl-2-oxooxolan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-8(2)4-5(3-6(9)10)7(11)12-8/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUMFQUFEARYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(=O)O1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389737 | |

| Record name | (5,5-Dimethyl-2-oxooxolan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412298-86-3 | |

| Record name | (5,5-Dimethyl-2-oxooxolan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid (CAS No. 412298-86-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Chemistry and Potential of a Substituted γ-Butyrolactone

(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, a substituted γ-butyrolactone, represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The γ-butyrolactone scaffold is a privileged structure found in a variety of natural products and clinically approved drugs, exhibiting a broad spectrum of biological activities.[1] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its potential biological significance and safe handling.

Chemical Identity and Physicochemical Properties

This compound is a chiral molecule with a molecular formula of C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[2]

| Property | Value | Source |

| CAS Number | 412298-86-3 | [2][3][4][5] |

| Molecular Formula | C₈H₁₂O₄ | [2] |

| Molecular Weight | 172.18 g/mol | [1][2] |

| Melting Point | 132.1-133.8 °C | [6] |

| Appearance | Solid (predicted) | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Manufacturing

A key synthetic route to this compound is through a continuous-flow photosensitized addition of alcohols to renewable platform fumaric and itaconic acids.[6] This method offers advantages in terms of scalability and safety.[7][8][9]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the continuous-flow synthesis.

Detailed Experimental Protocol: Continuous-Flow Photosensitized Synthesis

This protocol is adapted from the principles described by Gérardy et al. (2017) and represents a general methodology. Researchers should consult the original literature for specific operational parameters.[6]

Materials:

-

Itaconic acid

-

Isopropanol (reagent and solvent grade)

-

Photosensitizer (e.g., 2,4,6-trimethylbenzophenone)

-

Continuous-flow photoreactor system with a gas-liquid module, a micro- or mesofluidic reactor, a UV light source, and a back-pressure regulator.

Procedure:

-

Solution Preparation: Prepare a solution of itaconic acid and the photosensitizer in isopropanol. The concentrations will be dependent on the specific reactor volume and desired stoichiometry.

-

System Setup: Prime the continuous-flow reactor system with isopropanol. Set the desired temperature and flow rates for the reactant solution.

-

Reaction Initiation: Pump the reactant solution through the photoreactor. Irradiate the reactor with the UV light source to initiate the photochemical reaction.

-

Reaction Monitoring: The reaction progress can be monitored in-line using techniques such as NMR or offline by collecting samples at the reactor outlet and analyzing them by HPLC or GC-MS.

-

Work-up and Purification: The effluent from the reactor is collected. The solvent (isopropanol) is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic and Analytical Characterization

Accurate characterization of this compound is crucial for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data were reported by Gérardy et al. (2017) for the compound dissolved in DMSO-d₆.[6]

¹H NMR (400 MHz, DMSO-d₆):

-

δ 3.20 – 3.10 (m, 1H)

-

δ 2.62 (dd, J = 17.1, 4.4 Hz, 1H)

-

δ 2.54 – 2.45 (m, 1H)

-

δ 2.31 – 2.21 (m, 1H)

-

δ 1.84 (t, J = 12.0 Hz, 1H)

-

δ 1.39 (s, 3H)

-

δ 1.33 (s, 3H)

¹³C NMR (100.6 MHz, DMSO-d₆):

-

δ 177.2

-

δ 172.5

-

δ 82.2

-

δ 39.8

-

δ 36.7

-

δ 34.0

-

δ 28.4

-

δ 26.6

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorptions for the carbonyl groups of the lactone and the carboxylic acid, as well as C-H and O-H stretching vibrations.

-

ν_max (neat): 2980, 2935, 1728, 1707 cm⁻¹[6]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

-

ESI HRMS m/z [M-H]⁻: Calculated for C₈H₁₁O₄⁻: 171.0652; Found: 171.0653[6]

Analytical Methods for Quality Control

Illustrative HPLC Method Development Workflow:

Caption: Workflow for HPLC method development and validation.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively reported. However, the γ-butyrolactone and furanone cores are present in numerous biologically active compounds, suggesting potential areas for investigation.

-

Antimicrobial and Antifungal Activity: Furanone derivatives have shown promise in preventing biofilm formation by pathogenic bacteria.[4] Some furan-based compounds also exhibit antifungal properties.[10]

-

Anti-inflammatory Effects: Certain furan derivatives have demonstrated anti-inflammatory properties in both in-vitro and in-vivo studies.[2]

-

Anticancer Potential: Lactones are found in a number of natural products with antitumor activities.[11]

-

Neurological Activity: The parent γ-butyrolactone (GBL) is a prodrug of gamma-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant.[1] While the substitutions on the target molecule significantly alter its properties, exploring its potential neurological effects could be a research avenue.

It is important to note that these are potential areas of investigation based on the activities of structurally related compounds. Rigorous biological screening is required to determine the specific activities of this compound.

Safety and Handling

As a research chemical with limited toxicological data, this compound should be handled with care, following standard laboratory safety protocols.

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.[14]

-

Wash hands thoroughly after handling.[14]

Storage:

-

Store in a tightly closed container in a cool, dry place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Spill and Disposal:

-

In case of a spill, absorb with an inert material and place in a suitable container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

Emergency Procedures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[14]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[14]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical scaffold that suggests potential for biological activity. The availability of a continuous-flow synthesis method opens the door for its efficient and scalable production, facilitating further research. Future investigations should focus on a thorough evaluation of its pharmacological profile, including antimicrobial, anti-inflammatory, and anticancer activities. Furthermore, the development and validation of robust analytical methods will be crucial for its quality control in research and potential future applications. As with any novel chemical entity, a comprehensive toxicological assessment is necessary to fully understand its safety profile. This technical guide serves as a foundational resource for researchers embarking on the study of this intriguing molecule.

References

-

A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. MDPI. Accessed January 17, 2026. [Link]

-

Gamma-Butyrolactone (Street Names: GBL, Blue Nitro, Blue Nitro Vitality, Revivarant, RenewTrient, Fire Water, Gamma-G, GH Revit. DEA Diversion Control Division. Accessed January 17, 2026. [Link]

-

This compound [ 412298-86-3 ]. Chemsrc.com. Accessed January 17, 2026. [Link]

-

The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. National Institutes of Health. Accessed January 17, 2026. [Link]

-

(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetic acid. ChemSynthesis. Accessed January 17, 2026. [Link]

-

Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. PubMed. Accessed January 17, 2026. [Link]

-

2-(5,5-dimethyl-2-oxooxolan-3-yl)acetic acid. MOLBASE. Accessed January 17, 2026. [Link]

-

Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa. PubMed. Accessed January 17, 2026. [Link]

-

Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa. National Institutes of Health. Accessed January 17, 2026. [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. National Institutes of Health. Accessed January 17, 2026. [Link]

-

Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. National Institutes of Health. Accessed January 17, 2026. [Link]

-

Continuous-Flow Preparation of γ-Butyrolactone Scaffolds, 2-(5,5-dimethyl-2-oxotetrahydrofuran-3- yl)acetic acid. Drug Approvals International. Accessed January 17, 2026. [Link]

-

Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. National Institutes of Health. Accessed January 17, 2026. [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. Accessed January 17, 2026. [Link]

-

Continuous-Flow Chemistry - 2017. Wiley Analytical Science. Accessed January 17, 2026. [Link]

-

Material Safety Data Sheet. Cole-Parmer. Accessed January 17, 2026. [Link]

-

¹H NMR spectrum of (5-oxo-3-phenyl-2,5-dihydrofuran-2-yl)acetic acid (product I). ResearchGate. Accessed January 17, 2026. [Link]

-

Continuous flow synthesis enabling reaction discovery. National Institutes of Health. Accessed January 17, 2026. [Link]

-

Safety in the laboratory: How to ensure safe working. waldner.de. Accessed January 17, 2026. [Link]

-

This compound. Navimro. Accessed January 17, 2026. [Link]

-

Determination of gamma-butyrolactone (GBL). WADA. Accessed January 17, 2026. [Link]

-

A new method for the HPLC determination of gamma-hydroxybutyric acid (GHB) following derivatization with a coumarin analogue and fluorescence detection. ResearchGate. Accessed January 17, 2026. [Link]

-

Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. LabTAG. Accessed January 17, 2026. [Link]

-

Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. Agilent. Accessed January 17, 2026. [Link]

-

Design, synthesis, and biological evaluation of novel[2][2]- fused thiazolidine/oxazolidine inhibitors for targeting prolyl oligopeptidase. ChemRxiv. Accessed January 17, 2026. [Link]

-

Simultaneous Analysis of Gamma-Hydroxybutyric Acid, Gamma-Butyrolactone, and 1,4-butanediol by Micellar Electrokinetic Chromatography. PubMed. Accessed January 17, 2026. [Link]

-

Working with Chemicals. National Institutes of Health. Accessed January 17, 2026. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Accessed January 17, 2026. [Link]

-

Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. Accessed January 17, 2026. [Link]

-

Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids. Taylor & Francis Online. Accessed January 17, 2026. [Link]

-

Continuous flow synthesis enabling reaction discovery. The Royal Society of Chemistry. Accessed January 17, 2026. [Link]

-

Natural and Synthetic Lactones Possessing Antitumor Activities. National Institutes of Health. Accessed January 17, 2026. [Link]

-

(PDF) Continuous-Flow Organic Synthesis: A Tool for the Modern Medicinal Chemist. ResearchGate. Accessed January 17, 2026. [Link]

-

The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. ACS Publications. Accessed January 17, 2026. [Link]

-

1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. ResearchGate. Accessed January 17, 2026. [Link]

Sources

- 1. 412298-86-3|2-(5,5-Dimethyl-2-oxotetrahydrofuran-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 412298-86-3 this compound [chemsigma.com]

- 4. 2-(5,5-dimethyl-2-oxooxolan-3-yl)acetic acid412298-86-3,Purity96%_Ryan Scientific, Inc. [molbase.com]

- 5. arctomsci.com [arctomsci.com]

- 6. drugapprovalsint.com [drugapprovalsint.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. Continuous flow synthesis enabling reaction discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Continuous flow synthesis enabling reaction discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 13. Waldner Magazine | Safety in the laboratory: How to ensure safe working [waldner.de]

- 14. artsci.usu.edu [artsci.usu.edu]

An In-depth Technical Guide to the Physicochemical Properties of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid

Executive Summary

(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, also known by its common synonym Terpenylic acid, is a substituted γ-butyrolactone derivative of significant interest in organic synthesis and as a potential building block in medicinal chemistry. Its bifunctional nature, possessing both a lactone and a carboxylic acid moiety, imparts a unique combination of chemical reactivity and physical properties. This guide provides a comprehensive analysis of its core physicochemical characteristics, detailed spectroscopic profile, and reactivity insights. Furthermore, it outlines standardized, field-proven experimental protocols for the determination of these properties, ensuring researchers can validate and expand upon this data in a laboratory setting.

Chemical Identity and Molecular Structure

A clear understanding of a compound's identity is the foundation of all subsequent research. This section clarifies the nomenclature and structural attributes of the target molecule.

Nomenclature and Identification

The compound is most precisely identified by its IUPAC name, but it is also widely known in the literature by its synonym, Terpenylic acid. There has been some ambiguity in the literature regarding CAS numbers and the numbering of the heterocyclic ring. For clarity, this guide recognizes the following primary identifiers. The IUPAC convention numbers the oxygen atom of the furan ring as position 1, leading to the gem-dimethyl group at C5.

| Identifier | Value | Source |

| IUPAC Name | 2-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)acetic acid | IUPAC Convention |

| Synonym | Terpenylic acid | [1][2] |

| CAS Number | 412298-86-3 (Primary), 116-51-8 (Synonym) | [3][4][5][6] |

| Molecular Formula | C₈H₁₂O₄ | [2] |

| Molecular Weight | 172.18 g/mol | [2] |

| Canonical SMILES | CC1(C)OC(=O)C(C1)CC(=O)O | [2] |

| InChI Key | NQWMPKJASNNZMJ-UHFFFAOYSA-N | [2] |

Molecular Structure

The structure consists of a five-membered lactone (γ-butyrolactone) ring, substituted with two methyl groups at the C5 position and an acetic acid side chain at the C3 position. This structure contains a chiral center at the C3 position.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining its handling, formulation, and behavior in various experimental and biological systems.

| Property | Value | Notes and Causality | Source |

| Appearance | Solid | Expected for a molecule of this size with strong intermolecular hydrogen bonding potential. | General |

| Melting Point | 132.1-133.8 °C | The defined melting range suggests a crystalline solid. Purity significantly affects this value; impurities typically depress and broaden the melting range. | [7] |

| Boiling Point | Not available | High boiling point expected due to polarity and hydrogen bonding; likely to decompose before boiling at atmospheric pressure. | [8] |

| pKa | 4.30 ± 0.10 (Predicted) | This value is characteristic of a carboxylic acid, indicating it will be predominantly in its deprotonated (anionic) form at physiological pH (~7.4). | [4] |

| Solubility | Sparingly soluble in water; Soluble in aqueous bases (NaOH, NaHCO₃); Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO). | The hydrophobic alkyl groups and lactone ring limit water solubility. However, in basic solutions, the carboxylic acid deprotonates to form a highly soluble carboxylate salt.[9][10] The molecule's overall polarity allows for solubility in polar organic solvents. | [9][10] |

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. Spectra are typically run in deuterated solvents such as DMSO-d₆ or CDCl₃.

| ¹H NMR (400 MHz, DMSO-d₆) | ||||

| Chemical Shift (δ) ppm | Multiplicity | Coupling (J) Hz | Integration | Assignment |

| 12.2 (approx.) | br s | - | 1H | -COOH |

| 3.20 – 3.10 | m | - | 1H | -CH- (on ring, C3) |

| 2.62 | dd | 17.1, 4.4 | 1H | -CH₂- (acetic acid) |

| 2.54 – 2.45 | m | - | 1H | -CH₂- (on ring, C4) |

| 2.31 – 2.21 | m | - | 1H | -CH₂- (acetic acid) |

| 1.84 | t | 12.0 | 1H | -CH₂- (on ring, C4) |

| 1.39 | s | - | 3H | -CH₃ (gem-dimethyl) |

| 1.33 | s | - | 3H | -CH₃ (gem-dimethyl) |

| ¹³C NMR (100.6 MHz, DMSO-d₆) | ||

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 177.2 | C=O (Lactone) | Carbonyl carbon in a five-membered ring. |

| 172.5 | C=O (Acid) | Carbonyl carbon of the carboxylic acid. |

| 82.2 | C5 (Quaternary) | Carbon bearing the two methyl groups and bonded to the ring oxygen. |

| 39.8 | C3 (Methine) | Chiral carbon of the lactone ring. |

| 36.7 | CH₂ (Acid) | Methylene carbon of the acetic acid side chain. |

| 34.0 | C4 (Methylene) | Methylene carbon of the lactone ring. |

| 28.4 | CH₃ | Gem-dimethyl group carbon. |

| 26.6 | CH₃ | Gem-dimethyl group carbon. |

Note: NMR data is sourced from a study on the continuous-flow preparation of the compound.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2980, 2935 | C-H stretch | Aliphatic C-H bonds from methyl and methylene groups. |

| 2500-3300 (broad) | O-H stretch | Characteristic broad absorption of the hydrogen-bonded carboxylic acid hydroxyl group. |

| ~1728-1707 | C=O stretch | Strong, overlapping signals from the lactone carbonyl and the carboxylic acid carbonyl. |

Note: IR data is sourced from a study on the continuous-flow preparation of the compound.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation.

| Technique | Expected m/z Values | Fragmentation Rationale |

| Electrospray Ionization (ESI) | [M-H]⁻ at m/z 171.06 | In negative ion mode, the acidic proton is readily lost. |

| Electron Ionization (EI) | [M]⁺ at m/z 172.07 | Molecular ion peak. |

| m/z 157 | Loss of a methyl group (-CH₃). | |

| m/z 127 | Loss of the carboxyl group (-COOH). | |

| m/z 113 | Cleavage of the acetic acid side chain. |

Chemical Reactivity and Stability

The reactivity is dominated by its two principal functional groups: the γ-lactone and the carboxylic acid.

-

Lactone Hydrolysis: The γ-lactone ring is susceptible to hydrolysis, a reaction that is significantly accelerated under basic conditions, leading to ring-opening to form the corresponding γ-hydroxy dicarboxylic acid.[11] Under acidic conditions, the hydrolysis is slower and an equilibrium between the lactone and the ring-opened acid form can be established.[12] This is a critical stability consideration for formulation and storage, especially in aqueous solutions.

-

Carboxylic Acid Reactivity: The acetic acid moiety undergoes typical reactions of carboxylic acids, including:

-

Deprotonation: Forms carboxylate salts with bases.

-

Esterification: Reacts with alcohols under acidic catalysis to form esters.

-

Amide Formation: Can be converted to an acid chloride (e.g., with SOCl₂) and subsequently reacted with amines to form amides.

-

-

Thermal Stability: While a definitive decomposition temperature is not documented, compounds with this structure may decarboxylate or undergo other rearrangements at elevated temperatures.

Experimental Methodologies

To ensure data integrity and reproducibility, the use of standardized protocols is imperative. The following sections detail validated methodologies for determining the key properties discussed in this guide.

Melting Point Determination (Capillary Method)

This method provides a sharp melting range for pure, crystalline solids.

Principle: A small, packed sample in a capillary tube is heated at a controlled rate. The temperatures at which melting begins (onset) and is complete (clear point) are recorded as the melting range.[13]

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder. Invert the tube and tap it gently on a hard surface to pack the powder into the closed end to a height of 2-3 mm.[13][14]

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Heating:

-

For an unknown melting point, perform a rapid heating to get an approximate value.

-

For a precise measurement, heat rapidly to ~20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.[15]

-

-

Observation: Record the temperature at the first sign of liquid formation (collapse or appearance of a droplet) and the temperature when the last solid crystal disappears.[13]

-

Reporting: Report the two temperatures as a range (e.g., 132-134°C).

Solubility Assessment

A qualitative assessment of solubility is crucial for selecting appropriate solvents for reactions, analysis, and formulation.[16]

Principle: The "like dissolves like" principle is applied, along with acid-base chemistry to assess solubility in aqueous media.

Protocol:

-

Solvent Selection: Prepare test tubes with ~1 mL of selected solvents: deionized water, 5% w/v aqueous NaHCO₃, 5% w/v aqueous NaOH, and a polar organic solvent like ethanol.

-

Sample Addition: Add a small, consistent amount of the compound (e.g., ~10-20 mg) to each test tube.

-

Mixing: Agitate each tube vigorously for 30-60 seconds.

-

Observation: Observe and record whether the solid dissolves completely, partially, or not at all.

-

Causality: Solubility in NaHCO₃ (a weak base) confirms the presence of a sufficiently strong acid (like a carboxylic acid).[16] Solubility in NaOH but not NaHCO₃ would suggest a weaker acid (like a phenol). Solubility in water indicates high overall polarity.

-

pKa Determination by Potentiometric Titration

This method provides an accurate, experimental pKa value.[17]

Principle: The compound is dissolved in solution and titrated with a strong base (e.g., NaOH). The pH is monitored throughout the titration. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[18][19]

Caption: Workflow for pKa determination via potentiometric titration.

Protocol:

-

Preparation: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, 10).[18] Prepare a standardized solution of 0.1 M NaOH.

-

Sample Solution: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. A co-solvent (e.g., ethanol) may be used if water solubility is low, but the final pKa will be an apparent pKa (pKa').

-

Titration: Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode. Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL), allowing the pH to stabilize after each addition. Record the pH and total volume of titrant added.[18]

-

Data Analysis: Plot pH versus the volume of NaOH added. Determine the equivalence point (the point of maximum slope on the curve). The volume at the half-equivalence point is half the volume of the equivalence point. The pKa is the pH value at this half-equivalence point.[19][20]

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[21][22]

Principle: The compound is dissolved in a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. The solution must be homogeneous and free of particulate matter.

Protocol:

-

Solvent Choice: Select a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃). The choice can impact chemical shifts.

-

Concentration: Weigh 5-20 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[23][24]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[21]

-

Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[22]

-

Finalizing: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Conclusion

This compound is a well-defined molecule with distinct physical and chemical properties derived from its lactone and carboxylic acid functionalities. The data compiled herein, from its melting point and pKa to its detailed spectroscopic signatures, provides a robust foundation for its application in research and development. The stability of the lactone ring to hydrolysis is a key parameter to consider in aqueous applications. By adhering to the standardized experimental methodologies outlined, researchers can confidently verify these properties and further explore the potential of this versatile chemical entity.

References

-

[Carboxylic Acid Unknowns and Titration]. University of Colorado Boulder.[Link]

-

[Determination of Melting Points According to Pharmacopeia]. Stanford Research Systems.[Link]

-

[Terpenylic acid | C8H12O4 | CID 117328]. PubChem, National Institutes of Health.[Link]

-

[NMR Sample Preparation: The Complete Guide]. Organomation.[Link]

-

[Protocol for Determining pKa Using Potentiometric Titration]. Creative Bioarray.[Link]

-

[Melting point determination]. University of Calgary.[Link]

-

[Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis]. University of Missouri–St. Louis.[Link]

-

[STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS]. University of California, Santa Barbara.[Link]

-

[NMR Sample Preparation]. Bruker.[Link]

-

[Melting Point Determination Techniques | PDF]. Scribd.[Link]

-

[(5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetic acid]. ChemSynthesis.[Link]

-

[Terpenylic acid monohydrate | C8H14O5 | CID 91667942]. PubChem, National Institutes of Health.[Link]

-

[Standard Operating Procedure (SOP) Title: NMR Sample Preparation]. Imperial College London.[Link]

-

[How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration]. Study.com.[Link]

-

[Measuring the Melting Point]. Westlab Canada.[Link]

-

[EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS]. University of Technology, Iraq.[Link]

-

[6.1D: Step-by-Step Procedures for Melting Point Determination]. Chemistry LibreTexts.[Link]

-

[Supporting Information]. The Royal Society of Chemistry.[Link]

-

[(PDF) Terpenylic acid and related compounds: precursors for dimers in secondary organic aerosol from the ozonolysis of α- and β-pinene]. ResearchGate.[Link]

-

[(PDF) Terpenylic acid and related compounds: Precursors for dimers in secondary organic aerosol from the ozonolysis of α- and β-pinene]. ResearchGate.[Link]

-

[(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)acetic acid]. ChemBK.[Link]

-

[412298-86-3 this compound]. ChemBK.[Link]

-

[Cas no 412298-86-3 (3-Furanacetic acid,tetrahydro-5,5-dimethyl-2-oxo-)]. Chemical Synthesis.[Link]

-

[2,5-Furandione,dihydro-3-(2-methyl-2-propen-1-yl)-]. Chemsrc.[Link]

-

[How to Determine Pka from Titration Curve]. Oreate AI Blog.[Link]

-

[4.4 Solubility]. Chemistry LibreTexts.[Link]

-

[Solubility of Carboxylic Acids N5]. YouTube.[Link]

-

[The Nordic Expert Group for Criteria Documentation of Health Risks from Chemicals and The Dutch Expert Committee on Occupational]. INCHEM.[Link]

-

[this compound [ 412298-86-3 ]]. King-Pharm.[Link]

-

[Determination of pKa's from titration curves.]. University of Washington.[Link]

-

[Terpenylic acid and related compounds]. Atmospheric Chemistry and Physics.[Link]

-

[Development of Methods for the Determination of pKa Values]. National Institutes of Health.[Link]

-

[γ-Butyrolactone]. Wikipedia.[Link]

-

[9-Methylfluorene - 2523-37-7, C14H12, density, melting point, boiling point, structural formula, synthesis]. ChemSynthesis.[Link]

-

[Gamma-Butyrolactone | C4H6O2 | CID 7302]. PubChem, National Institutes of Health.[Link]

-

[Electronic Supplementary Information (ESI) for]. The Royal Society of Chemistry.[Link]

-

[Formation of GHB from hydrolysis of GBL in pure water. Open...]. ResearchGate.[Link]

-

[gamma-butyrolactone]. SWGDRUG.org.[Link]

Sources

- 1. Terpenylic acid | C8H12O4 | CID 117328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Terpenylic acid | 116-51-8 [smolecule.com]

- 3. 412298-86-3 this compound [chemsigma.com]

- 4. guidechem.com [guidechem.com]

- 5. 116-51-8|2-(2,2-Dimethyl-5-oxotetrahydrofuran-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 6. This compound,(CAS# 412298-86-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. researchgate.net [researchgate.net]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 12. inchem.org [inchem.org]

- 13. thinksrs.com [thinksrs.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. westlab.com [westlab.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 20. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 21. organomation.com [organomation.com]

- 22. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 23. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 24. sites.bu.edu [sites.bu.edu]

The Strategic Design and Evaluation of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid Analogs: A Technical Guide for Drug Discovery

Abstract

The γ-butyrolactone scaffold is a privileged structural motif present in a vast array of natural products and clinically significant pharmaceutical agents, exhibiting a broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, structural analog design, and biological evaluation of derivatives centered around the (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid core. We will delve into the rationale behind analog design by examining the structure-activity relationships (SAR) of substituted γ-butyrolactones, with a particular focus on anticonvulsant and antifungal applications.[4][5][6] Detailed synthetic methodologies and protocols for biological screening are presented to equip researchers in drug development with the necessary tools to navigate the chemical space of this promising class of compounds.

Introduction: The γ-Butyrolactone Core - A Versatile Scaffold

The five-membered lactone ring of γ-butyrolactone is a cornerstone in medicinal chemistry, imparting favorable pharmacokinetic properties and serving as a versatile template for a variety of biological targets.[1][2] The inherent polarity and hydrogen bond accepting capabilities of the lactone moiety contribute to its ability to interact with biological macromolecules. The core molecule of interest, this compound (CAS 412298-86-3), presents several key structural features for analog development:

-

A γ,γ-disubstituted lactone ring: The gem-dimethyl group at the C5 position can influence both the metabolic stability and the conformational rigidity of the lactone ring.

-

A C3-acetic acid side chain: This acidic functional group provides a handle for salt formation to improve solubility and can be a key pharmacophoric element for interacting with biological targets. It also offers a prime location for chemical modification.

This guide will systematically explore how modifications to this core structure can lead to the discovery of novel therapeutic agents.

Strategic Design of Structural Analogs

The design of a focused library of analogs requires a thorough understanding of the structure-activity relationships within the γ-butyrolactone class. Based on existing literature, we can propose a strategic approach to analog design targeting anticonvulsant and antifungal activities.

Rationale for Analog Design

The following diagram illustrates the key modification points on the core structure of this compound.

Caption: Key modification sites for analog design.

Structure-Activity Relationship (SAR) Insights

-

Anticonvulsant Activity: Studies have shown that substitution at the α-position (C3 of the lactone ring) is crucial for anticonvulsant properties.[4][6][7] Alkyl groups at this position, such as in α,α-dimethyl-γ-butyrolactone, have demonstrated activity similar to the established antiepileptic drug ethosuximide.[7] In contrast, substitution at the β-position (C4) can lead to convulsant effects.[4] The presence of γ-dimethyl groups has been found to sometimes enhance convulsant potency.[4] Therefore, analogs of our core molecule with varied alkyl or aryl substituents at the C3 position, while retaining the C5 gem-dimethyl group, are of high interest for anticonvulsant screening.

-

Antifungal Activity: The α-methylene-γ-butyrolactone motif is a known pharmacophore in many natural antifungal compounds.[1][5][8] While our core molecule lacks the exocyclic double bond, the introduction of various substituents, particularly aromatic moieties, at the γ-position (C5) of the lactone ring has been shown to confer potent antifungal activity.[1][2] For our scaffold, modifications of the acetic acid side chain at C3 to include aromatic or heterocyclic groups could be a promising strategy for developing novel antifungal agents.

Synthesis of the Core Molecule and its Analogs

A versatile synthetic strategy is required to generate a library of analogs for biological evaluation. The following sections outline a plausible retrosynthetic analysis and a general synthetic workflow.

Retrosynthetic Analysis

A logical retrosynthetic approach to the core molecule is depicted below.

Caption: Retrosynthetic analysis of the target molecule.

General Synthetic Protocol

A general, multi-step synthesis can be adapted from established methods for constructing substituted γ-butyrolactones.

Step 1: Michael Addition

The synthesis commences with a Michael addition of a malonic ester derivative to an α,β-unsaturated ester. For the core molecule, this would involve the reaction of diethyl malonate with an appropriate precursor to introduce the gem-dimethyl group.

Step 2: Reduction and Lactonization

The resulting diester is then selectively reduced, followed by acid-catalyzed lactonization to form the γ-butyrolactone ring.

Step 3: Functional Group Interconversion

The ester group at the C3 position can then be hydrolyzed to the desired carboxylic acid.

Step 4: Analog Synthesis

To generate a library of analogs, the synthetic scheme can be modified at various stages:

-

Varying the Michael Acceptor: Using different α,β-unsaturated esters will allow for the introduction of diverse substituents at the C5 position.

-

Alkylation of the Malonate: Alkylating the diethyl malonate prior to the Michael addition will introduce substituents at the C3 position.

-

Modification of the Acetic Acid Side Chain: The carboxylic acid of the core molecule can be converted to a variety of esters and amides using standard coupling procedures.

Table 1: Proposed Library of Analogs

| Analog ID | R1 (at C3) | R2 (at C5) | R3 (Acetic Acid Moiety) |

| Core | H | CH3, CH3 | COOH |

| A-1 | H | CH3, CH3 | COOCH3 |

| A-2 | H | CH3, CH3 | CONH-Ph |

| B-1 | CH3 | CH3, CH3 | COOH |

| B-2 | Ph | CH3, CH3 | COOH |

| C-1 | H | Cyclopentyl | COOH |

Biological Evaluation

A well-defined biological screening cascade is essential for identifying promising lead compounds.

Anticonvulsant Activity Screening

Protocol 1: Maximal Electroshock (MES) Test

-

Animal Model: Male Swiss mice (20-25 g).

-

Compound Administration: Test compounds are administered intraperitoneally (i.p.) at various doses.

-

Induction of Seizure: 30-60 minutes post-compound administration, a 60 Hz alternating current (50 mA) is delivered for 0.2 seconds via corneal electrodes.

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded.

Protocol 2: Pentylenetetrazol (PTZ) Seizure Test

-

Animal Model: Male Swiss mice (20-25 g).

-

Compound Administration: Test compounds are administered i.p. at various doses.

-

Induction of Seizure: 30-60 minutes post-compound administration, a subcutaneous injection of PTZ (85 mg/kg) is given.

-

Endpoint: The ability of the compound to prevent clonic seizures for a period of 30 minutes is observed.

Antifungal Activity Screening

Protocol 3: In Vitro Antifungal Assay

-

Fungal Strains: Colletotrichum lagenarium, Valsa mali, and other relevant pathogenic fungi.

-

Assay Method: A mycelial growth inhibition assay is performed in 96-well plates.

-

Procedure:

-

Potato Dextrose Agar (PDA) medium is mixed with the test compounds at various concentrations.

-

A mycelial plug of the test fungus is inoculated into the center of each well.

-

Plates are incubated at 25°C for 48-72 hours.

-

-

Endpoint: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control (without the compound). The EC50 value (the concentration that inhibits 50% of mycelial growth) is then determined.

The following workflow diagram illustrates the proposed screening cascade.

Caption: Biological evaluation workflow.

Data Interpretation and Future Directions

The data generated from the biological assays will be crucial for establishing a clear SAR for the this compound scaffold. Quantitative data, such as the EC50 values from the antifungal assays and the protective doses from the anticonvulsant tests, should be tabulated for easy comparison.

Table 2: Example Data Summary for Antifungal Activity

| Analog ID | EC50 vs. C. lagenarium (µg/mL) | EC50 vs. V. mali (µg/mL) |

| Core | >100 | >100 |

| A-1 | 75.2 | 88.1 |

| A-2 | 25.6 | 32.4 |

| B-1 | 90.3 | >100 |

| B-2 | 15.8 | 12.5 |

| C-1 | >100 | >100 |

Based on the initial screening results, promising lead compounds will be selected for further optimization. This may involve the synthesis of a second generation of analogs with finer modifications to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

The this compound core represents a promising starting point for the development of novel therapeutic agents. By leveraging a deep understanding of the SAR of γ-butyrolactones and employing a systematic approach to analog synthesis and biological evaluation, researchers can effectively explore the chemical space around this scaffold. This guide provides a comprehensive framework to facilitate these drug discovery efforts, from initial analog design to the identification of promising lead candidates for further development.

References

-

Klunk, W. E., McKeon, A. C., Covey, D. F., & Ferrendelli, J. A. (1982). Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. Science, 217(4564), 1040–1042. [Link]

-

Wu, Y., Wang, D., Gao, Y., Feng, J., & Zhang, X. (2016). New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities. Molecules, 21(1), 130. [Link]

-

Feng, J., Wu, Y., Gao, Y., & Zhang, X. (2013). γ-butyrolactone derivatives and their antifungal activity against Colletotrichum lagenarium. Bioorganic & medicinal chemistry letters, 23(15), 4393–4397. [Link]

-

Covey, D. F., & Ferrendelli, J. A. (1985). Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones. Neuropharmacology, 24(7), 651–656. [Link]

-

Gliszczyńska, A., Dancewicz, K., Gabryś, B., Świtalska, M., Wietrzyk, J., & Maciejewska, G. (2021). Synthesis of novel phytol-derived γ-butyrolactones and evaluation of their biological activity. Scientific reports, 11(1), 4262. [Link]

-

Kim, H. J., & Lee, J. H. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(6), 1547. [Link]

-

Seitz, M., & Reiser, O. (2005). Synthetic approaches towards structurally diverse gamma-butyrolactone natural-product-like compounds. Current opinion in chemical biology, 9(3), 285–292. [Link]

-

Covey, D. F. (1986). Structure-activity relationships of alkyl-substituted gamma-butyrolactones and succinimides. Molecular and cellular biochemistry, 71(2), 97–105. [Link]

-

Kumar, R., & Singh, S. K. (2021). Synthesis of γ‐Butyrolactone Derivatives from Dihydrotagetone and Evaluation of Their Antidiabetic Activity. ChemistrySelect, 6(44), 12158-12163. [Link]

-

ChemSynthesis. (n.d.). (5,5-dimethyl-2-oxotetrahydro-3-furanyl)acetic acid. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). gamma-Butyrolactone. Retrieved January 17, 2026, from [Link]

-

Sinfoo Biotech. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

-

Klunk, W. E., McKeon, A., Covey, D. F., & Ferrendelli, J. A. (1982). Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs. Science, 217(4564), 1040-2. [Link]

Sources

- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New α-Methylene-γ-Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, a substituted γ-butyrolactone with potential applications in drug discovery and development. The γ-butyrolactone scaffold is a privileged structure found in numerous natural products and clinically approved drugs, exhibiting a wide array of pharmacological activities.[1] This guide details the nomenclature, physicochemical properties, and synthesis of this compound. Furthermore, it explores the broader therapeutic landscape of γ-butyrolactone derivatives, offering insights into potential mechanisms of action and strategies for biological evaluation. This document serves as a foundational resource for researchers interested in the synthesis and therapeutic exploration of this and related compounds.

Introduction: The Significance of the γ-Butyrolactone Scaffold

The γ-butyrolactone moiety, a five-membered lactone, is a cornerstone in medicinal chemistry due to its presence in a vast number of biologically active molecules.[1] Several drugs containing this scaffold have received FDA approval for a variety of therapeutic applications, including use as diuretics, anticancer agents, and treatments for heart disease.[1] The inherent reactivity and stereochemical complexity of the γ-butyrolactone ring allow for the generation of diverse molecular architectures with a broad spectrum of biological activities, such as anti-inflammatory, antibiotic, antifungal, and neuroprotective effects.[1] The subject of this guide, this compound, represents a specific embodiment of this versatile scaffold, holding potential for novel therapeutic applications.

Compound Profile: this compound

Nomenclature and Structure

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound of interest is systematically named according to IUPAC nomenclature.

-

IUPAC Name: this compound

-

CAS Number: 412298-86-3

-

Molecular Formula: C₈H₁₂O₄

-

Molecular Weight: 172.18 g/mol

-

Synonyms:

-

2-(5,5-dimethyl-2-oxotetrahydrofuran-3-yl)acetic acid

-

(2-Keto-5,5-dimethyl-tetrahydrofuran-3-yl)acetic acid

-

The chemical structure, depicted below, features a tetrahydrofuran ring with a ketone at the 2-position, two methyl groups at the 5-position, and an acetic acid side chain at the 3-position.

Caption: Chemical structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for its handling, formulation, and interpretation of biological data.

| Property | Value | Reference |

| Melting Point | 132.1-133.8 °C | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in methanol. |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and quality control of the synthesized compound.

-

¹H NMR (DMSO-d₆, 400 MHz): δ = 3.20 – 3.10 (m, 1H), 2.62 (dd, J = 17.1, 4.4 Hz, 1H), 2.54 – 2.45 (m, 1H), 2.31 – 2.21 (m, 1H), 1.84 (t, J = 12.0 Hz, 1H), 1.39 (s, 3H), 1.33 (s, 3H) ppm.

-

¹³C NMR (DMSO-d₆, 100.6 MHz): δ = 177.2, 172.5, 82.2, 39.8, 36.7, 34.0, 28.4, 26.6 ppm.

-

Infrared (IR, neat): νₘₐₓ = 2980, 2935, 1728, 1707 cm⁻¹.

Synthesis of this compound

The synthesis of γ-butyrolactones is a well-explored area of organic chemistry, with both classical and modern methodologies available.

Classical Synthetic Approach

A historical synthesis of this compound was reported in the Journal of the American Chemical Society in 1955. While the full experimental details from this publication are not reproduced here, the citation is provided for researchers to consult the primary literature for a detailed protocol.

-

Reference: Journal of the American Chemical Society, 1955, 77 (22), pp 5977–5982.

This classical approach likely involves multi-step sequences common in mid-20th-century organic synthesis.

Modern Continuous-Flow Synthesis

More recently, a continuous-flow method for the preparation of γ-butyrolactone scaffolds, including this compound, has been described. This approach leverages the advantages of flow chemistry, such as enhanced safety, scalability, and reaction control. The synthesis involves the photosensitized addition of alcohols to renewable platform acids like fumaric and itaconic acids in micro- and mesofluidic reactors.

Caption: Conceptual workflow for the continuous-flow synthesis.

Representative Experimental Protocol (Adapted from similar continuous-flow syntheses):

-

Reactor Setup: A glass micro- or mesofluidic reactor is assembled with appropriate tubing and pumps for reagent delivery. A light source (e.g., a high-power LED) is positioned to irradiate the reactor.

-

Reagent Preparation: A solution of the starting material (e.g., itaconic acid), an alcohol (which also serves as the solvent), and a photosensitizer is prepared.

-

Reaction Execution: The reagent solution is pumped through the reactor at a defined flow rate, controlling the residence time within the irradiated zone.

-

Work-up and Purification: The output from the reactor is collected, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography or recrystallization.

Therapeutic Potential and Biological Evaluation

While specific biological data for this compound is not extensively reported in the public domain, the broad pharmacological activities of the γ-butyrolactone class provide a strong rationale for its investigation in various therapeutic areas.

Known Pharmacological Activities of γ-Butyrolactone Derivatives

-

Anti-inflammatory Activity: Many γ-butyrolactones have been shown to possess anti-inflammatory properties, often through the modulation of signaling pathways such as NF-κB.[1]

-

Anticancer Activity: The γ-butyrolactone scaffold is present in several natural and synthetic compounds with demonstrated cytotoxicity against various cancer cell lines.[1]

-

Antimicrobial Activity: Derivatives of γ-butyrolactone have exhibited activity against a range of bacteria and fungi.[1]

-

Neurological Activity: Certain substituted γ-butyrolactones have been investigated for their anticonvulsant properties.

Potential Mechanisms of Action

The biological effects of γ-butyrolactone derivatives can be attributed to various mechanisms, including:

-

Enzyme Inhibition: The lactone ring can act as an electrophile, reacting with nucleophilic residues in the active sites of enzymes. For example, some derivatives have been shown to inhibit fatty acid synthase.

-

Receptor Modulation: Substituted γ-butyrolactones can bind to specific receptors, modulating their activity.

-

Prodrug Activity: The parent γ-butyrolactone is a known prodrug of γ-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant.

Proposed Strategies for Biological Evaluation

To elucidate the therapeutic potential of this compound, a systematic biological evaluation is recommended.

4.3.1. In Vitro Cytotoxicity Assays

Initial screening for anticancer activity can be performed using a panel of human cancer cell lines. The MTT assay is a standard colorimetric method for assessing cell viability.[1][2][3]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that causes 50% inhibition of cell growth.

Caption: Workflow for an in vitro cytotoxicity assay (MTT).

4.3.2. Anti-inflammatory Activity Assays

To investigate potential anti-inflammatory effects, assays that measure the inhibition of key inflammatory mediators can be employed.

Experimental Protocol: NF-κB Inhibition Assay

-

Cell Culture and Stimulation: Use a suitable cell line (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound.

-

Nuclear Extraction: Isolate the nuclear fractions from the cells.

-

Western Blot Analysis: Perform Western blotting to detect the levels of NF-κB (p65 subunit) in the nuclear extracts. A decrease in nuclear p65 indicates inhibition of NF-κB translocation.[4]

-

Reporter Gene Assay: Alternatively, use a cell line containing an NF-κB-driven reporter gene (e.g., luciferase or β-lactamase) to quantify NF-κB transcriptional activity.[5]

4.3.3. Pharmacokinetic Profiling

For promising lead compounds, understanding their pharmacokinetic (PK) properties is crucial for further development.[6][7][8][9][10] Initial in silico and in vitro ADME (absorption, distribution, metabolism, and excretion) studies can predict the compound's behavior, followed by in vivo studies in animal models to determine key PK parameters such as bioavailability, half-life, and clearance.[6][7][8][9][10]

Conclusion

This compound belongs to the pharmacologically significant class of γ-butyrolactones. While specific biological data for this compound remains to be fully elucidated, its structural features and the known activities of related molecules suggest its potential as a valuable scaffold for the development of new therapeutic agents. This technical guide provides a solid foundation for researchers to undertake the synthesis and biological evaluation of this and similar compounds, paving the way for future discoveries in drug development.

References

- A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones.

- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. PubMed.

- This compound. Sinfoo Biotech.

- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen.

- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.

- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Scite.ai.

- Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Benchchem.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.

- Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central.

- Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI.

- Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. PubMed Central.

- (PDF) Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue.

- Continuous-flow synthesis of polysubstituted γ-butyrolactones via enzymatic cascade c

- Continuous-flow synthesis of polysubstituted γ-butyrolactones via enzymatic cascade c

- Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheum

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. – ScienceOpen [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. scite.ai [scite.ai]

- 10. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]

Synthesis of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, also known as terpenylic acid, is a γ-butyrolactone derivative that serves as a valuable building block in organic synthesis and has been identified as a significant product in the atmospheric oxidation of monoterpenes like α-pinene[1][2]. Its structure, featuring a gem-dimethyl substituted lactone ring and a carboxymethyl group, presents interesting synthetic challenges and opportunities. This in-depth technical guide provides a comprehensive overview of robust and scientifically vetted methodologies for the synthesis of this target molecule. We will explore two primary synthetic strategies: a Michael addition-based approach and a Reformatsky reaction pathway. Each route will be detailed with step-by-step protocols, mechanistic insights, and justifications for experimental choices, empowering researchers to select and execute the most suitable synthesis for their specific needs.

Introduction: The Significance of a Substituted γ-Butyrolactone

The γ-butyrolactone moiety is a privileged scaffold in a vast array of natural products and pharmacologically active compounds. The gem-dimethyl substitution on the lactone ring of terpenylic acid imparts specific conformational constraints and lipophilicity, making it an attractive synthon for the development of novel chemical entities. Understanding its synthesis is not only crucial for accessing this particular molecule but also for providing a strategic framework for the construction of other substituted γ-butyrolactones.

Synthetic Strategy 1: Michael Addition of Diethyl Malonate to an α,β-Unsaturated Ester

This approach is a robust and highly adaptable method for the construction of the target molecule. The core of this strategy lies in the conjugate addition of a soft nucleophile, the enolate of diethyl malonate, to an α,β-unsaturated ester, which serves as the Michael acceptor. This reaction efficiently forms the carbon-carbon bond necessary to introduce the acetic acid precursor.

Retrosynthetic Analysis

A retrosynthetic breakdown of the target molecule reveals a logical disconnection at the C3-Cα bond of the acetic acid side chain, leading back to a malonic ester derivative. The lactone ring can be conceptually opened to a hydroxy dicarboxylic acid, which in turn can be traced back to the Michael adduct of diethyl malonate and an α,β-unsaturated ester.

Caption: Retrosynthetic analysis via the Michael addition pathway.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3,3-dimethylacrylate (Michael Acceptor)

Ethyl 3,3-dimethylacrylate is a commercially available starting material[3][4][5][6]. For researchers opting to synthesize it, a standard approach is the Wittig or Horner-Wadsworth-Emmons reaction of acetone with an appropriate phosphonium ylide or phosphonate ester, respectively.

Step 2: Michael Addition of Diethyl Malonate

This is the key bond-forming step. The acidic α-protons of diethyl malonate are deprotonated by a suitable base to form a stabilized enolate, which then undergoes a 1,4-conjugate addition to ethyl 3,3-dimethylacrylate.

Protocol: Michael Addition

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate (1.1 equivalents) in a suitable anhydrous solvent such as ethanol.

-

Base Addition: To this solution, add a catalytic amount of a non-nucleophilic base. Sodium ethoxide (NaOEt) in ethanol is a classic and effective choice. The base generates the diethyl malonate enolate in situ.

-

Michael Acceptor Addition: Add ethyl 3,3-dimethylacrylate (1.0 equivalent) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically stirred at room temperature or gently heated to reflux to ensure completion.

-

Workup: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., dilute HCl) to neutralize the base. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Michael adduct, diethyl 2-(1-ethoxy-3,3-dimethyl-1-oxobutan-2-yl)malonate.

Step 3: Hydrolysis and Decarboxylation

The resulting tri-ester is then hydrolyzed to the corresponding tricarboxylic acid, which upon heating, readily undergoes decarboxylation of the malonic acid moiety to yield the target acetic acid side chain.

Protocol: Hydrolysis and Decarboxylation

-

Hydrolysis: The crude Michael adduct is refluxed in an aqueous solution of a strong base (e.g., NaOH or KOH) to saponify all three ester groups.

-

Acidification: After complete hydrolysis, the reaction mixture is cooled and acidified with a strong acid (e.g., concentrated HCl) to protonate the carboxylate salts.

-

Decarboxylation: The resulting acidic solution containing the tricarboxylic acid is then heated. The 1,3-dicarboxylic acid (malonic acid derivative) is thermally unstable and will lose carbon dioxide to form the desired dicarboxylic acid intermediate.

-

Isolation: The product is extracted with an organic solvent, and the solvent is evaporated to yield the crude dicarboxylic acid.

Step 4: Lactonization

The final step involves the intramolecular esterification of the γ-hydroxy acid to form the stable five-membered lactone ring. This is typically achieved by heating the dicarboxylic acid, often with a catalytic amount of acid.

Protocol: Lactonization

-

Cyclization: The crude dicarboxylic acid from the previous step is heated, often under reduced pressure to remove water as it is formed. A catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid can be added to accelerate the reaction.

-

Purification: The resulting this compound can be purified by distillation under reduced pressure or by recrystallization.

Data Summary: Michael Addition Route

| Step | Key Reagents | Typical Solvents | Temperature | Key Intermediate/Product |

| 1 | Acetone, phosphonate ester | THF, DMF | 0 °C to RT | Ethyl 3,3-dimethylacrylate |

| 2 | Diethyl malonate, NaOEt | Ethanol | RT to Reflux | Diethyl 2-(1-ethoxy-3,3-dimethyl-1-oxobutan-2-yl)malonate |

| 3 | NaOH (aq), then HCl (aq) | Water | Reflux | 4,4-Dimethyl-3-(carboxymethyl)pentanoic acid |

| 4 | Heat (optional: acid catalyst) | Neat or high-boiling solvent | >100 °C | This compound |

Synthetic Strategy 2: Reformatsky Reaction Approach

The Reformatsky reaction provides an alternative and elegant route to the target molecule. This reaction involves the formation of an organozinc reagent from an α-haloester, which then adds to a ketone. This strategy allows for the construction of the carbon skeleton in a different sequence compared to the Michael addition approach.

Retrosynthetic Analysis

In this pathway, the target molecule is envisioned to be formed from a β-hydroxy ester, which is the characteristic product of a Reformatsky reaction. This β-hydroxy ester can be traced back to the reaction of acetone with an appropriate α-haloester derivative.

Sources

- 1. Terpenylic acid and related compounds from the oxidation of alpha-pinene: implications for new particle formation and growth above forests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3,3-ジメチルアクリル酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Ethyl 3,3-dimethylacrylate|methyl 3-methyl-2-butenoate, 924-50-5, chloromethyl pivalate, 18997-19-8, Trimethylacetonitrile, 630-18-2, crotonyl chloride, crotonic anhydride, crotamiton, Pivalicanhydride, 1538-75-6, Iodomethyl PivalateProducts [liyechem.com]

An In-depth Technical Guide to (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid: Synthesis, Characterization, and Molecular Weight Determination

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid, a molecule of interest in synthetic and medicinal chemistry. We will delve into its chemical identity, focusing on the precise determination of its molecular weight, and explore detailed methodologies for its synthesis, purification, and analytical characterization. This document is intended to serve as a practical resource, offering not just protocols, but also the underlying scientific principles that guide experimental choices.

Core Molecular Identity

This compound is a derivative of a γ-butyrolactone, featuring a gem-dimethyl substitution on the tetrahydrofuran ring and an acetic acid side chain. Understanding its fundamental properties is the first step in any research endeavor.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₄ | [1][2][3][4] |

| Molecular Weight | 172.18 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 172.0736 g/mol | [4] |

| CAS Number | 412298-86-3 | [1][2][3] |

The molecular weight is a critical parameter, calculated from the sum of the atomic weights of its constituent atoms (8 carbons, 12 hydrogens, and 4 oxygens). This value is fundamental for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Synthesis of this compound

The synthesis of γ-butyrolactone scaffolds is a significant area of organic chemistry, often forming the core of various natural products and pharmaceutically active molecules. One modern and efficient method for the preparation of this compound involves the photosensitized addition of alcohols to itaconic acid derivatives under continuous-flow conditions.[5] This approach is favored for its scalability and enhanced safety profile compared to traditional batch methods.

Conceptual Workflow for Synthesis

Caption: Conceptual workflow for the photosensitized synthesis.

Experimental Protocol: A General Approach

The following is a representative, step-by-step protocol based on continuous-flow photosensitized reactions. The specific parameters may require optimization based on the exact reactor setup.

-

Reagent Preparation:

-

Prepare a solution of the itaconic acid derivative and a suitable alcohol (which acts as both a reagent and a solvent).

-

Add a photosensitizer, such as xanthone, to the solution. The concentration of the photosensitizer is typically in the millimolar range.

-

-

Continuous-Flow Reaction:

-

Pump the reagent mixture through a micro- or mesofluidic reactor constructed from a UV-transparent material (e.g., FEP tubing).

-

Irradiate the reactor with a UV light source at an appropriate wavelength to excite the photosensitizer.

-

The flow rate and reactor dimensions should be optimized to ensure sufficient residence time for the reaction to proceed to completion. Real-time monitoring using in-line NMR can be employed for this purpose.[5]

-

-

Work-up and Isolation:

-

The output from the reactor is collected.

-

The solvent (excess alcohol) and any volatile byproducts are removed under reduced pressure.

-

The crude product is then subjected to purification.

-

Purification

The purification of carboxylic acids like this compound is crucial to remove unreacted starting materials, photosensitizer, and any side products. Column chromatography is a highly effective technique for this purpose.

Workflow for Chromatographic Purification

Caption: Workflow for purification by column chromatography.

Detailed Protocol for Purification

-

Column Preparation:

-

A glass column is packed with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the mobile phase.

-

-

Sample Loading:

-

The crude product is dissolved in a minimal amount of the mobile phase or a more polar solvent and adsorbed onto a small amount of silica gel.

-

The solvent is evaporated, and the dry, silica-adsorbed sample is carefully added to the top of the prepared column.

-

-

Elution and Fraction Collection:

-

The mobile phase is passed through the column to elute the components. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) is often employed to separate compounds with different polarities.

-

The eluent is collected in a series of fractions.

-

-

Analysis and Product Recovery:

-

Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

The pure fractions are combined, and the solvent is removed by rotary evaporation to yield the purified this compound.

-

Analytical Characterization and Molecular Weight Confirmation

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

-

¹H NMR (400 MHz, DMSO-d₆): δ = 3.20 – 3.10 (m, 1H), 2.62 (dd, J = 17.1, 4.4 Hz, 1H), 2.54 – 2.45 (m, 1H), 2.31 – 2.21 (m, 1H), 1.84 (t, J = 12.0 Hz, 1H), 1.39 (s, 3H), 1.33 (s, 3H) ppm.[5]

-

¹³C NMR (100.6 MHz, DMSO-d₆): δ = 177.2, 172.5, 82.2, 39.8, 36.7, 34.0, 28.4, 26.6 ppm.[5]

The ¹H NMR spectrum confirms the presence of the gem-dimethyl groups (two singlets at 1.39 and 1.33 ppm) and the protons of the acetic acid side chain and the tetrahydrofuran ring. The ¹³C NMR spectrum shows the characteristic signals for the two carbonyl carbons (lactone and carboxylic acid) at 177.2 and 172.5 ppm, respectively, as well as the quaternary carbon of the gem-dimethyl group and the other carbons of the structure.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are:

-

ν(max) (neat): 2980, 2935, 1728, 1707 cm⁻¹.[5]

The broad absorption in the 2500-3300 cm⁻¹ range (overlapped by the C-H stretches) is characteristic of the O-H stretch of the carboxylic acid. The strong absorptions at 1728 and 1707 cm⁻¹ correspond to the C=O stretching vibrations of the γ-lactone and the carboxylic acid, respectively.[5] The five-membered lactone ring typically results in a higher frequency C=O stretch compared to a standard ester.

Mass Spectrometry (MS)

-

Expected Molecular Ion Peak (M⁺): m/z = 172.

In electron ionization (EI) mass spectrometry, the molecular ion peak may be weak. Key fragmentation pathways would likely include:

-

Loss of a hydroxyl radical (-OH): [M-17]⁺

-

Loss of a carboxyl group (-COOH): [M-45]⁺

-

Cleavage of the acetic acid side chain.

-

Ring-opening of the lactone.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable technique for analyzing this compound, likely after derivatization (e.g., esterification of the carboxylic acid) to increase its volatility.

Applications and Significance